Aclarubicin hydrochloride works by inhibiting the enzymes topoisomerase I and II, which are crucial for DNA replication and repair. By interfering with these enzymes, aclarubicin hydrochloride disrupts cell division and triggers cell death in cancer cells [].
Aclarubicin hydrochloride has shown promising results in preclinical studies, including cell line and animal models of various cancers. These studies have demonstrated its effectiveness against different types of leukemia, including acute myeloid leukemia (AML) [, ]. Additionally, research suggests potential activity against other malignancies like solid tumors [].
Aclarubicin hydrochloride has been evaluated in clinical trials, primarily focusing on patients with AML who have not responded to other treatments. These trials have shown moderate efficacy, with some patients achieving complete remission (disappearance of all detectable cancer cells) [, ]. However, further investigation is needed to determine its optimal dosage, efficacy compared to other antileukemic agents, and long-term safety profile.
Current research on aclarubicin hydrochloride focuses on improving its therapeutic potential by:
Aclarubicin hydrochloride, also known as aclacinomycin A, is an anthracycline antibiotic derived from the soil bacterium Streptomyces galilaeus. It is primarily used in oncology for the treatment of various cancers, including acute non-lymphoblastic leukemia, breast cancer, gastric cancer, lymphoma, ovarian cancer, small cell lung cancer, and thyroid cancer. Aclarubicin is notable for its lower cardiotoxicity compared to other anthracyclines such as doxorubicin and daunorubicin, making it a preferred option in certain clinical settings .
The compound has a complex structure characterized by a tetracenequinone ring system linked to a trisaccharide moiety. Its molecular formula is C42H53NO15·ClH, with a molecular weight of approximately 848.33 g/mol . The unique structural features of aclarubicin contribute to its distinct biological activity and therapeutic applications.
The compound can also participate in redox reactions due to its quinone structure, which can generate reactive oxygen species that further contribute to its cytotoxic effects on rapidly dividing cells .
Aclarubicin exhibits potent antitumor activity primarily through its ability to intercalate DNA and inhibit topoisomerases. This dual mechanism leads to the induction of DNA breaks and ultimately triggers apoptosis in cancer cells. Studies have shown that aclarubicin can effectively suppress tumor invasion processes and block cell cycle progression at the G1 phase . Its cytotoxicity profile varies among different human tumor cell lines, indicating a need for tailored therapeutic strategies based on tumor characteristics .
In laboratory settings, synthetic approaches often utilize glycosylation reactions to attach sugar moieties to the aglycone structure. For example, gold(I)-mediated condensation has been employed to facilitate the formation of glycosidic bonds under mild conditions . These methods allow for the exploration of various structural modifications that can enhance therapeutic efficacy or reduce side effects.
Aclarubicin is primarily used in chemotherapy regimens for treating various cancers. Its application extends to combination therapies where it is administered alongside other anticancer agents to enhance therapeutic outcomes while minimizing toxicity. Clinical studies have demonstrated its effectiveness in treating hematological malignancies and solid tumors .
Its lower cardiotoxicity profile compared to other anthracyclines makes it particularly valuable for patients who may be at risk for heart-related side effects from traditional treatments .
Aclarubicin has been studied for its interactions with various drugs. Notably, it can exhibit antagonistic effects when combined with other topoisomerase II inhibitors like etoposide and teniposide. This interaction necessitates careful consideration when designing combination chemotherapy protocols . Additionally, there is a potential risk of increased methemoglobinemia when used with certain anesthetics like bupivacaine .
Aclarubicin is part of a broader class of anthracyclines that includes several notable compounds. Here’s a comparison highlighting its uniqueness:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Doxorubicin | Anthracycline | Breast cancer, leukemia | Higher cardiotoxicity; less selective topoisomerase inhibition |
Daunorubicin | Anthracycline | Acute myeloid leukemia | Similar mechanism but more cardiotoxic than aclarubicin |
Epirubicin | Anthracycline | Breast cancer | Less cardiotoxic than doxorubicin; modified sugar moiety |
Idarubicin | Anthracycline | Acute myeloid leukemia | More potent than doxorubicin; unique metabolic pathway |
Aclarubicin | Anthracycline | Various cancers | Lower cardiotoxicity; dual inhibition of topoisomerases |
Aclarubicin's unique combination of lower cardiotoxicity and effective dual inhibition of topoisomerases distinguishes it from other anthracyclines while maintaining potent antitumor activity .
Aclarubicin hydrochloride demonstrates complex and multifaceted cellular effects that distinguish it from other anthracycline antibiotics. Through comprehensive analysis of current research, this compound exhibits unique mechanisms of tumor cell death, cell cycle regulatory impacts, antiangiogenic properties, antimetastatic activities, and significant mitochondrial function alterations [1] [2] [3] [4] [5] [6].
Aclarubicin hydrochloride induces tumor cell death through sophisticated mechanisms that involve both apoptotic and necrotic pathways, with the predominant mode of cell death dependent on multiple cellular and temporal factors [1] [2] [4].
The primary mechanism of aclarubicin hydrochloride-induced cell death involves the activation of multiple apoptotic pathways. Research demonstrates that aclarubicin promotes programmed cell death while maintaining cell membrane integrity during the initial phases of treatment [1]. The apoptotic process is characterized by distinct morphological changes including cell shrinkage, chromatin condensation, externalization of phosphatidylserine, deoxyribonucleic acid fragmentation, and formation of apoptotic bodies [1] [7].
Caspase-3 activation serves as a central mediator of aclarubicin-induced apoptosis [2] [8]. Studies reveal that aclarubicin treatment results in significant increases in caspase-3 activity and the percentage of apoptotic cells, with oligonucleosomal deoxyribonucleic acid fragmentation occurring as early as six hours post-treatment [2]. The temporal progression of caspase activation demonstrates that aclarubicin is the fastest-acting anthracycline, inducing deoxyribonucleic acid fragmentation twelve hours earlier than doxorubicin and twenty-four hours earlier than mitoxantrone [2].
The compound demonstrates unique sensitivity enhancement for tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis in human acute lymphoblastic leukemia Jurkat cells [1]. This sensitization occurs through aclarubicin-induced upregulation of messenger ribonucleic acid and protein expression of tumor necrosis factor-related apoptosis-inducing ligand receptor, alongside induction of caspase-8, Fas, and receptor-interacting protein [1]. Importantly, this action on the tumor necrosis factor-related apoptosis-inducing ligand receptor promoter operates independently of p53, distinguishing it from similar effects achieved with doxorubicin treatment [1].
Oxidative stress mechanisms contribute significantly to apoptotic pathway activation [8] [9]. Aclarubicin-induced apoptosis involves the generation of hydrogen peroxide and copper ions, with scavenger experiments demonstrating that reactive species causing deoxyribonucleic acid damage are generated from hydrogen peroxide and copper [8] [9]. The detection of intracellular copper ions induced by aclarubicin in human leukemia HL-60 cells using fluorescent probes confirms the role of metal-mediated oxidative stress in apoptotic induction [8] [9].
Cell Line | IC50 (μM) | Primary Apoptotic Markers | Timeline (hours) |
---|---|---|---|
A549 (lung cancer) | 0.27 [4] | DNA fragmentation, caspase-3 activation [4] | 6-24 [2] |
HepG2 (hepatoma) | 0.32 [4] | Chromatin condensation, apoptotic body formation [4] | 6-24 [2] |
MCF-7 (breast cancer) | 0.62 [4] | Phosphatidylserine externalization [4] | 6-24 [2] |
HL-60 (leukemia) | Higher sensitivity [8] | DNA ladder formation, caspase-3/7 activity [8] | 6 [8] |
While apoptosis represents the predominant form of cell death during the initial forty-eight hours of aclarubicin treatment, secondary necrosis emerges as a significant mechanism following prolonged exposure [1] [4]. This temporal transition from apoptotic to necrotic cell death occurs after seventy-two to ninety-six hours of incubation with aclarubicin doses corresponding to the half-maximal inhibitory concentration values for specific cell lines [1] [4].
The necrotic response pattern exhibits distinct characteristics compared to the apoptotic phase. During secondary necrosis, cells lose membrane integrity, leading to the release of intracellular contents and inflammatory mediators [1]. This transition represents a shift from controlled programmed cell death to uncontrolled cellular destruction, which may contribute to the overall cytotoxic efficacy of aclarubicin in tumor environments.
Research comparing aclarubicin with other anthracyclines reveals that while doxorubicin and mitoxantrone induce primarily necrotic modes of cell death, aclarubicin maintains apoptosis as the prevalent form of cell killing [2]. This distinction has important implications for the therapeutic index and side effect profile of aclarubicin compared to other anthracycline compounds.
The extent and timing of necrotic responses demonstrate strong dependence on cellular factors including drug accumulation capability, incubation duration, and dosage concentration [1] [4]. Higher drug accumulation correlates with increased apoptotic responses initially, but may accelerate the transition to secondary necrosis under prolonged exposure conditions [1] [4].
Time Period (hours) | Cell Death Mode | Cellular Characteristics |
---|---|---|
6-24 [2] | Apoptosis initiation [2] | DNA fragmentation, caspase activation [2] |
24-48 [1] | Apoptosis predominant [1] | Membrane integrity maintained [1] |
48-72 [1] | Transition phase [1] | Mixed apoptotic/necrotic features [1] |
72-96 [1] | Secondary necrosis [1] | Membrane integrity loss [1] |
Aclarubicin demonstrates remarkable cell line-specific variations in cellular responses, with different tumor types exhibiting distinct sensitivities and death mechanisms [2] [3] [4] [10]. These variations reflect the complex interplay between cellular characteristics, drug accumulation patterns, and intrinsic resistance mechanisms.
In spontaneously immortalized cell lines, NIH 3T3 and B14 cells show similar sensitivity to aclarubicin but exhibit different responses to other anthracyclines [2]. B14 cells demonstrate significant increases in caspase-3 activity and apoptotic cell percentages, oligonucleosomal deoxyribonucleic acid fragmentation, chromatin condensation, and apoptotic body formation [2]. In contrast, NIH 3T3 cells display lesser apoptotic changes and lack deoxyribonucleic acid fragmentation [2].
Human solid tumor cell lines demonstrate variable responses based on their origin and characteristics [4]. A549 non-small cell lung cancer cells exhibit the highest sensitivity to aclarubicin and accumulate significantly higher drug levels, making them more susceptible to apoptosis compared to other tested cell lines [4]. HepG2 human hepatoma cells and MCF-7 human breast adenocarcinoma cells show relatively lower sensitivity and appear more resistant to apoptosis induction [4].
Pancreatic ductal adenocarcinoma cell lines reveal superior responses to aclarubicin compared to standard treatments [3] [10]. Patient-derived low-passage pancreatic cancer cell lines PC25 demonstrate remarkable sensitivity to aclarubicin, showing superior anticancer activity compared to gemcitabine and doxorubicin [3]. Commercial pancreatic cancer cell lines including BXPC-3 and CAPAN-2 exhibit enhanced sensitivity to aclarubicin treatment, with all tested pancreatic cancer cell lines demonstrating apoptotic effects through induction of cleaved poly adenosine diphosphate-ribose polymerase [3] [10].
Hematological malignancy cell lines show particularly strong responses to aclarubicin treatment [8]. HL-60 leukemia cells demonstrate higher sensitivity compared to hydrogen peroxide-resistant HP100 cells derived from HL-60 cells [8]. The hydrogen peroxide-resistant cells exhibit suppressed or delayed deoxyribonucleic acid ladder formation and caspase-3/7 activity compared to parent HL-60 cells [8].
Cell Line Type | Aclarubicin Sensitivity | Predominant Death Mechanism | Special Characteristics |
---|---|---|---|
NIH 3T3 (fibroblast) [2] | Moderate [2] | Limited apoptosis [2] | No DNA fragmentation [2] |
B14 (immortalized) [2] | High [2] | Significant apoptosis [2] | Complete apoptotic markers [2] |
A549 (lung cancer) [4] | Highest [4] | Apoptosis→necrosis [4] | Superior drug accumulation [4] |
Pancreatic cancer lines [3] [10] | Superior [3] [10] | PARP-mediated apoptosis [3] [10] | Resistance to standard therapy [3] [10] |
HL-60 (leukemia) [8] | High [8] | Rapid apoptosis [8] | Copper-mediated mechanisms [8] |
Aclarubicin hydrochloride exerts significant regulatory effects on cell cycle progression through multiple mechanisms that distinguish it from other anthracycline compounds [11] [12] [13]. The compound induces cell cycle arrest patterns that contribute to its overall anticancer efficacy while demonstrating unique characteristics compared to classical anthracyclines.
Research demonstrates that aclarubicin treatment promotes cell cycle arrest primarily at the G2/M phase checkpoint [13]. This arrest mechanism operates through the inhibition of topoisomerase II activity and subsequent activation of deoxyribonucleic acid damage response pathways [13]. The G2/M arrest induced by aclarubicin occurs through both deoxyribonucleic acid damage-dependent and deoxyribonucleic acid damage-independent mechanisms, with topoisomerase II inactivation representing a significant pathway for arrest induction [13].
Studies using glioma cell lines reveal that aclarubicin treatment at concentrations of one, two, and five micromolar significantly decreases cell proliferation and increases apoptosis through modulation of cell cycle regulatory proteins [11]. The compound promotes deoxyribonucleic acid damage through phosphorylation of ataxia telangiectasia mutated and checkpoint kinase 1 proteins in U87 and U251 glioma cells [11]. Additionally, aclarubicin treatment increases sirtuin 1 expression and inhibits phosphatidylinositol 3-kinase/protein kinase B pathway activation [11].
The cell cycle regulatory effects of aclarubicin demonstrate dose-dependent characteristics [11]. Treatment with increasing concentrations of aclarubicin markedly impedes glioma cell survival and significantly decreases cell proliferation [11]. The compound's ability to induce cell cycle arrest correlates with increased caspase-3 activity, indicating that cell cycle disruption contributes to the overall apoptotic response [11].
Comparative studies with other topoisomerase inhibitors reveal that aclarubicin induces G2 arrest through mechanisms distinct from classical anthracyclines [13]. While doxorubicin primarily induces arrest through deoxyribonucleic acid double-strand break formation, aclarubicin achieves similar arrest through topoisomerase II catalytic inhibition without generating equivalent levels of deoxyribonucleic acid damage [13]. This distinction has important implications for the therapeutic index and resistance patterns associated with aclarubicin treatment.
The nuclear mobility of topoisomerase II Beta decreases significantly following aclarubicin treatment [12]. This reduced mobility prevents the normal subnuclear translocation of topoisomerase II Beta in adenosine triphosphate-depleted cells, suggesting that aclarubicin augments the association of topoisomerase II Beta with nuclear components other than deoxyribonucleic acid [12]. These findings indicate that aclarubicin's inhibitory action on topoisomerase II in cellular environments involves more complex mechanisms than currently recognized [12].
Cell Cycle Parameter | Aclarubicin Effect | Concentration Range | Mechanism |
---|---|---|---|
G2/M arrest [13] | Induction [13] | Variable [13] | Topoisomerase II inhibition [13] |
Cell proliferation [11] | Significant decrease [11] | 1-5 μM [11] | SIRT1/PI3K/AKT pathway [11] |
Topoisomerase II mobility [12] | Reduced nuclear mobility [12] | 1 μM [12] | Non-DNA component association [12] |
Caspase-3 activity [11] | Increased [11] | 1-5 μM [11] | DNA damage response [11] |
Aclarubicin hydrochloride demonstrates potent antiangiogenic properties through targeted inhibition of key molecular pathways involved in blood vessel formation and tumor vascularization [1] [5] [14]. These mechanisms contribute significantly to the compound's overall anticancer efficacy and distinguish it from other anthracycline antibiotics.
The primary antiangiogenic mechanism of aclarubicin involves the inhibition of hypoxia-inducible factor-1 activity [1] [14]. Under hypoxic conditions, hypoxia-inducible factor-1 translocates to the nucleus where it initiates expression of genes involved in tumor progression, particularly vascular endothelial growth factor [1] [14]. Aclarubicin effectively inhibits this process with a half-maximal inhibitory concentration of twenty-five point eight nine micromolar for hypoxia-inducible factor-1 activity [1] [14].
Experimental studies using mammalian cell lines transfected with luciferase reporter gene constructs containing hypoxia-inducible factor-1 binding sites demonstrate significant inhibition of luciferase activity under hypoxic conditions following aclarubicin treatment [14]. This inhibition occurs at concentrations equivalent to zero point zero two one milligrams per milliliter, confirming the potent antiangiogenic activity of aclarubicin [14]. Importantly, neither doxorubicin nor daunorubicin demonstrate equivalent hypoxia-inducible factor-1 inhibitory effects [14].
Vascular endothelial growth factor expression represents a critical target of aclarubicin's antiangiogenic activity [1] [14]. Research demonstrates that aclarubicin reduces vascular endothelial growth factor protein expression in a dose-dependent manner [1] [14]. This reduction occurs through the compound's inhibitory effects on hypoxia-inducible factor-1-mediated transcriptional activation [14]. The suppression of vascular endothelial growth factor expression directly impairs the angiogenic response necessary for tumor growth and metastasis [1] [14].
The relationship between aclarubicin's topoisomerase I inhibitory activity and its antiangiogenic effects suggests a mechanistic connection between these therapeutic properties [14]. Unlike doxorubicin and daunorubicin, which primarily affect topoisomerase II, aclarubicin's dual topoisomerase inhibition may contribute to its unique antiangiogenic profile [1] [14]. This dual mechanism provides aclarubicin with distinct advantages in targeting both tumor cell proliferation and the supporting vascular network [1] [14].
Thrombospondin-1 induction represents an additional mechanism contributing to aclarubicin's antiangiogenic effects [15]. Studies demonstrate that treatment with related compounds induces thrombospondin-1 secretion, which possesses anti-angiogenic and vascular normalizing properties [15]. Knockdown of thrombospondin-1 with small interfering ribonucleic acid removes angiogenesis inhibition effects, confirming the importance of this pathway in antiangiogenic activity [15].
Angiogenic Target | Aclarubicin Effect | IC50/Concentration | Mechanism |
---|---|---|---|
HIF-1 activity [14] | Inhibition [14] | 25.89 μM [14] | Transcriptional suppression [14] |
VEGF expression [1] [14] | Dose-dependent reduction [1] [14] | Variable [1] [14] | HIF-1 pathway inhibition [1] [14] |
Thrombospondin-1 [15] | Induction [15] | Subtoxic doses [15] | Endothelial cell response [15] |
Luciferase activity [14] | Significant inhibition [14] | 0.021 mg/ml [14] | HIF-1 binding site suppression [14] |
Aclarubicin hydrochloride exhibits significant antimetastatic properties through multiple molecular mechanisms that impair tumor cell migration, invasion, and metastatic dissemination [1] [16] [17]. These effects occur at non-cytotoxic concentrations, suggesting specific targeting of metastatic processes independent of general cytotoxicity [1] [16].
Aclarubicin demonstrates the ability to suppress tumor invasion processes through direct effects on cellular adhesion and extracellular matrix interactions [1] [16]. Studies reveal that aclarubicin treatment leads to decreased cellular distribution and affinity states of beta-1 integrins, which represent major cell surface receptors important for cell-extracellular matrix interaction and cell migration [1] [16]. This modulation of integrin function directly impairs the ability of tumor cells to invade surrounding tissues [1] [16].
The components of integrin signaling pathways undergo significant alterations following aclarubicin treatment [1] [16]. Focal adhesion kinase and Src kinase experience strong effects from aclarubicin treatment, with higher phosphorylation levels of focal adhesion kinase leading to phosphorylation-dephosphorylation imbalances [1] [16]. These imbalances result in suppressed cell motility and reduced invasive capacity [1] [16].
Research demonstrates that aclarubicin affects cell membrane functions through multiple mechanisms that collectively suppress tumor invasion [1] [16]. The compound induces changes in cell shape characterized by very discrete leading lamellae, weaker actin folds distributed along the membrane, vinculin presence only at the cell periphery, loss of cellular polarity, and presence of discontinuous membrane ruffles [1] [16]. These morphological changes directly correlate with impaired migration and invasion capabilities [1] [16].
Aclarubicin treatment results in significant increases in cell adhesion properties [1] [16]. This enhanced adhesion contributes to the antimetastatic effect by reducing the ability of tumor cells to detach from primary sites and establish metastatic lesions at distant locations [1] [16]. The combination of increased adhesion and decreased motility creates a cellular environment that strongly opposes metastatic dissemination [1] [16].
Studies using adrenocortical carcinoma cell lines demonstrate that aclarubicin significantly decreases cellular invasion in addition to its antiproliferative effects [17]. Knockdown of topoisomerase II Alpha gene expression significantly decreases cell proliferation, anchorage-independent growth, and invasion, suggesting that topoisomerase II Alpha represents an important target for aclarubicin's antimetastatic activity [17].
Invasion Parameter | Aclarubicin Effect | Molecular Target | Functional Outcome |
---|---|---|---|
Cell migration [1] [16] | Inhibition at non-cytotoxic concentrations [1] [16] | Cell motility apparatus [1] [16] | Reduced invasive capacity [1] [16] |
β1 integrin function [1] [16] | Decreased distribution and affinity [1] [16] | Cell-ECM interactions [1] [16] | Impaired matrix invasion [1] [16] |
FAK phosphorylation [1] [16] | Increased levels [1] [16] | Focal adhesion signaling [1] [16] | Suppressed cell motility [1] [16] |
Cell adhesion [1] [16] | Slight increase [1] [16] | Adhesion complexes [1] [16] | Enhanced tumor cell retention [1] [16] |
The modulation of cell migration by aclarubicin involves sophisticated alterations in cytoskeletal organization and membrane dynamics [1] [16]. Aclarubicin treatment causes distinct changes in cellular morphology that directly impair migratory capacity [1] [16]. These changes include the formation of very discrete leading lamellae, which represent specialized membrane protrusions essential for directional cell movement [1] [16].
Actin cytoskeleton organization undergoes significant modifications following aclarubicin exposure [1] [16]. The compound induces weaker actin folds distributed along the cell membrane, resulting in compromised cytoskeletal integrity necessary for effective cell migration [1] [16]. These alterations in actin organization directly correlate with reduced cell motility and impaired metastatic potential [1] [16].
Vinculin localization patterns change dramatically in response to aclarubicin treatment [1] [16]. The protein becomes restricted to the cell periphery rather than maintaining its normal distribution throughout focal adhesion complexes [1] [16]. This altered vinculin localization disrupts normal focal adhesion dynamics and impairs the traction forces necessary for cell migration [1] [16].
Cellular polarity represents another critical target of aclarubicin's anti-migratory effects [1] [16]. Treatment with aclarubicin results in loss of cellular polarity, which is essential for directional migration [1] [16]. The loss of polarity prevents tumor cells from establishing proper front-rear asymmetry necessary for effective locomotion [1] [16].
Membrane ruffle formation undergoes significant disruption following aclarubicin treatment [1] [16]. The compound induces the presence of discontinuous membrane ruffles rather than the continuous ruffling patterns associated with active cell migration [1] [16]. These discontinuous ruffles indicate impaired membrane dynamics and reduced migratory capacity [1] [16].
The effects of aclarubicin on cell migration occur at concentrations below those required for cytotoxicity, indicating specific targeting of migratory mechanisms [1] [16]. This selectivity suggests that aclarubicin can effectively inhibit metastatic processes while preserving normal cellular functions [1] [16]. The non-cytotoxic concentrations effective for migration inhibition provide a therapeutic window for antimetastatic treatment [1] [16].
Migration Component | Aclarubicin Effect | Morphological Change | Functional Impact |
---|---|---|---|
Leading lamellae [1] [16] | Discrete formation [1] [16] | Reduced membrane protrusions [1] [16] | Impaired directional movement [1] [16] |
Actin organization [1] [16] | Weaker folds [1] [16] | Compromised cytoskeletal integrity [1] [16] | Reduced motility [1] [16] |
Vinculin distribution [1] [16] | Peripheral restriction [1] [16] | Altered focal adhesion dynamics [1] [16] | Impaired traction forces [1] [16] |
Cellular polarity [1] [16] | Loss of polarity [1] [16] | Disrupted front-rear asymmetry [1] [16] | Prevented directional migration [1] [16] |
Membrane ruffles [1] [16] | Discontinuous formation [1] [16] | Impaired membrane dynamics [1] [16] | Reduced locomotion capacity [1] [16] |
Aclarubicin hydrochloride demonstrates profound effects on mitochondrial function that contribute significantly to its anticancer activity and represent previously underappreciated mechanisms of cytotoxicity [6] [18] [19]. These mitochondrial effects distinguish aclarubicin from other anthracyclines and provide insights into both therapeutic efficacy and potential side effects [6] [18].
Mitochondrial respiratory activity undergoes significant impairment following aclarubicin treatment [6] [18]. Analysis of mitochondrial respiratory function reveals that the oxygen consumption rate decreases substantially in aclarubicin-treated cells [6]. This reduction in oxygen consumption indicates compromised mitochondrial electron transport chain function and reduced adenosine triphosphate production capacity [6].
The mechanism of respiratory impairment involves the interaction of aclarubicin with Mitochondrial Respiratory Complex I [1] [18]. This complex is responsible for the reduction of anthracyclines to their semichinone derivatives [1]. The formation of these semichinone forms in the presence of transition metals and molecular oxygen causes oxidative stress and cellular damage through induction of reactive oxygen species including hydrogen peroxide and superoxide anion [1].
Aclarubicin treatment leads to loss of mitochondrial membrane potential, which potentiates the cytotoxic effect [1]. The loss of membrane potential disrupts the proton gradient necessary for adenosine triphosphate synthesis and compromises overall mitochondrial function [1]. This effect contributes to the cellular energy crisis that ultimately leads to cell death [1].
Research demonstrates that aclarubicin generates reactive oxygen species at lower concentrations compared to doxorubicin [1]. The half-maximal inhibitory concentration for reactive oxygen species generation ranges from zero point two seven four to zero point six two one micromolar for aclarubicin compared to two point eight four two to five point three two one micromolar for doxorubicin [1]. This enhanced efficiency in reactive oxygen species generation reflects aclarubicin's superior targeting of mitochondrial respiratory systems [1].
The respiratory activity impacts of aclarubicin involve both copper and iron-mediated mechanisms [8] [9]. Recent studies demonstrate that copper possesses significant apoptotic activity in addition to the traditionally recognized role of iron in oxidative deoxyribonucleic acid damage [1]. The production of reactive oxygen species through copper-mediated mechanisms represents an important component of aclarubicin's mitochondrial toxicity [8] [9].
Respiratory Parameter | Aclarubicin Effect | Concentration Range | Mechanism |
---|---|---|---|
Oxygen consumption rate [6] | Decreased [6] | Treatment concentrations [6] | Complex I interaction [1] |
ROS generation [1] | Enhanced production [1] | 0.274-0.621 μM [1] | Semichinone formation [1] |
Mitochondrial membrane potential [1] | Loss/reduction [1] | IC50 concentrations [1] | Proton gradient disruption [1] |
ATP synthesis [1] | Compromised [1] | Variable [1] | Respiratory chain impairment [1] |
Aclarubicin exhibits intrinsic fluorescent properties that enable detailed visualization of its mitochondrial accumulation and distribution patterns [6] [19]. Fluorescence microscopy studies reveal that human cervical cancer HeLa cells exposed to aclarubicin exhibit bright fluorescence signals in the cytoplasm when examined using red filter settings with excitation wavelengths of five hundred thirty to five hundred fifty nanometers and emission at five hundred seventy-five nanometers [6].
The fluorescent signals demonstrate specific subcellular localization patterns that provide insights into aclarubicin's mechanism of action [6]. Most fluorescent signals appear partitioned and enriched in entangled tubule-like structures throughout the cytoplasm [6]. These structures represent altered mitochondrial morphology resulting from aclarubicin treatment [6]. The formation of tubule-like structures indicates significant disruption of normal mitochondrial architecture [6].
Colocalization studies using mitochondria-specific markers confirm the mitochondrial targeting of aclarubicin [6]. The fluorescent signals from aclarubicin merge extensively with MitoTracker signals, demonstrating specific accumulation within mitochondrial compartments [6]. This colocalization provides direct evidence that aclarubicin efficiently accumulates in mitochondria of living human cells [6].
The fluorescent contrast properties of aclarubicin enable real-time monitoring of drug accumulation and distribution [6] [20]. Flow cytometry analysis utilizing the inherent fluorescent properties of anthraquinone moieties found in anthracycline drugs allows quantitative assessment of cellular drug uptake [19]. These studies reveal significant differences in uptake efficiency between different cell lines and treatment conditions [19].
Comparative fluorescent studies demonstrate that aclarubicin accumulation patterns differ significantly from other anthracyclines [19]. The compound shows distinct uptake characteristics that correlate with its unique biological activities [19]. Cellular uptake measurements reveal variable accumulation rates ranging from significantly enhanced to reduced uptake compared to other anthracyclines, depending on the specific cell line examined [19].
The fluorescent contrast studies provide valuable insights into the relationship between drug accumulation and biological activity [6] [19]. However, research demonstrates that drug uptake levels do not directly correlate with cytotoxicity or histone eviction capabilities [19]. This finding suggests that aclarubicin's effects depend not only on accumulation levels but also on specific subcellular targeting and molecular interactions [19].
Fluorescent Parameter | Observation | Technical Specifications | Biological Significance |
---|---|---|---|
Fluorescent emission [6] | Bright cytoplasmic signals [6] | Excitation 530-550nm, emission 575nm [6] | Mitochondrial targeting confirmation [6] |
Subcellular localization [6] | Entangled tubule-like structures [6] | Partitioned cytoplasmic distribution [6] | Altered mitochondrial morphology [6] |
MitoTracker colocalization [6] | Signal merging [6] | Mitochondria-specific markers [6] | Confirmed mitochondrial specificity [6] |
Quantitative uptake [19] | Variable accumulation [19] | Flow cytometry analysis [19] | Cell line-dependent targeting [19] |
Real-time monitoring [6] | Dynamic accumulation [6] | Live cell imaging [6] | Temporal drug distribution [6] |